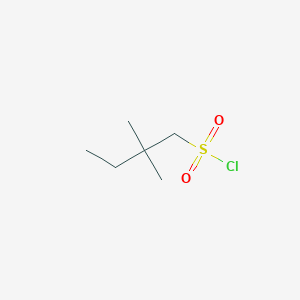
2,2-Dimethylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylbutane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H13ClO2S and its molecular weight is 184.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Taurine Derivatives
A novel strategy involving the 'safety-catch' principle for the protection of sulfonic acids was developed, utilizing 2,2-Dimethylbutane-1-sulfonyl chloride as a key intermediate. This method facilitates the selective silylation and subsequent reaction with 2-chloroethanesulfonyl chloride to produce protected derivatives of taurine, showcasing its utility in synthesizing biologically relevant compounds. The process is amenable to multiparallel formats, highlighting its efficiency and scalability in organic synthesis (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Sensor Development for Metal Detection
Research has demonstrated the application of dansyl chloride derivatives, closely related to this compound, in developing fluorescent sensors for the selective detection of toxic metals such as antimony and thallium. This highlights its role in environmental monitoring and public health by facilitating the development of sensitive and selective sensors for hazardous substances (Qureshi, Ehtisham-Ul-Haque, Abbas, Yameen, Azhar, Mahmoudi, Nazir, & Iqbal, 2019).
Pharmacological Studies
This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential in treating diabetes through the stimulation of insulin secretion from pancreatic beta-cells. This application underscores its importance in the development of therapeutic agents and contributes to understanding the molecular mechanisms underlying diabetes treatment (Proks, Reimann, Green, Gribble, & Ashcroft, 2002).
Material Science and Chemistry
In material science, derivatives of this compound are explored for their unique properties and applications. For instance, studies on dimethyl sulfoxide (DMSO), a related compound, have provided insights into its cryoprotective mechanism for phospholipid bilayers, indicating its potential in cryopreservation and cellular biology (Anchordoguy, Cecchini, Crowe, & Crowe, 1991).
Safety and Hazards
2,2-Dimethylbutane-1-sulfonyl chloride is considered hazardous . Precautionary measures include avoiding contact with skin and eyes, avoiding release to the environment, and using personal protective equipment as required .
Relevant Papers One relevant paper is “A STUDY OF VARIOUS ALIPHATIC SULFONYL COMPOUNDS” by MORGAN S. HELLER . This paper discusses the synthesis of this compound and the ethyl ester of the corresponding sulfonic acid .
Eigenschaften
IUPAC Name |
2,2-dimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKGZIQMXJYFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
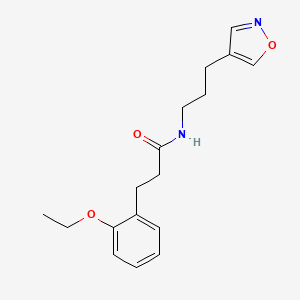
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)


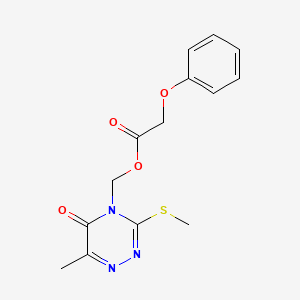
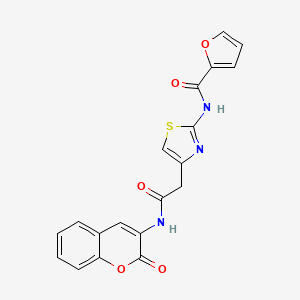
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)
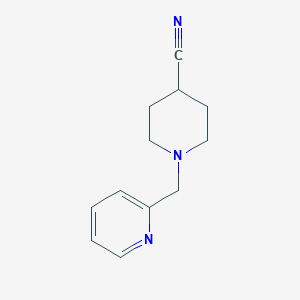
![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

